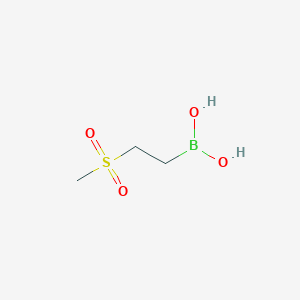
(2-Methanesulfonylethyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methanesulfonylethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a (2-methanesulfonylethyl) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methanesulfonylethyl)boronic acid typically involves the reaction of (2-methanesulfonylethyl)magnesium bromide with a boron-containing reagent such as trimethyl borate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid group. The general reaction scheme is as follows:
(2−Methanesulfonylethyl)MgBr+B(OCH3)3→(2−Methanesulfonylethyl)B(OH)2+3CH3OH
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (2-Methanesulfonylethyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic ester or boronic anhydride.
Reduction: Formation of the corresponding borane derivative.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent such as tetrahydrofuran.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Borane derivatives.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
(2-Methanesulfonylethyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2-Methanesulfonylethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (2-Methanesulfonylethyl)boronic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain types of reactions compared to simpler boronic acids like phenylboronic acid or methylboronic acid. Additionally, the (2-methanesulfonylethyl) moiety provides opportunities for further functionalization, enhancing its versatility in synthetic applications.
Properties
Molecular Formula |
C3H9BO4S |
|---|---|
Molecular Weight |
151.98 g/mol |
IUPAC Name |
2-methylsulfonylethylboronic acid |
InChI |
InChI=1S/C3H9BO4S/c1-9(7,8)3-2-4(5)6/h5-6H,2-3H2,1H3 |
InChI Key |
ONTICYYZLXUHEG-UHFFFAOYSA-N |
Canonical SMILES |
B(CCS(=O)(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


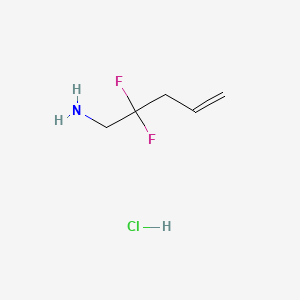
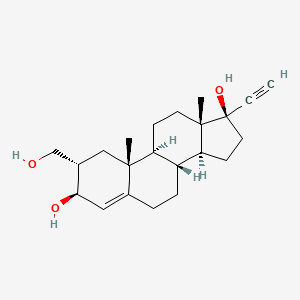
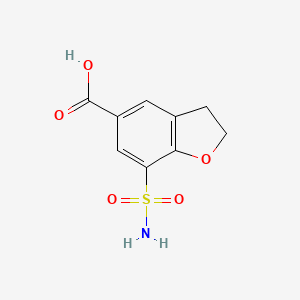
![3,3-Difluorospiro[3.4]octane-1-carboxylic acid](/img/structure/B13452441.png)
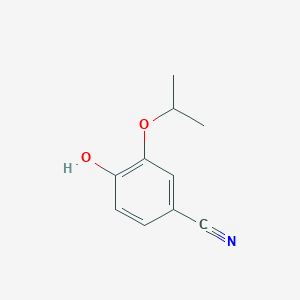
![tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate](/img/structure/B13452459.png)
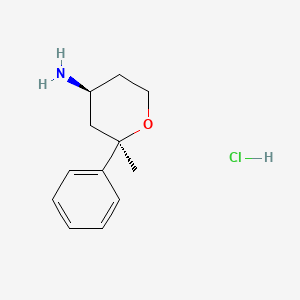
![2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]aceticacid](/img/structure/B13452468.png)
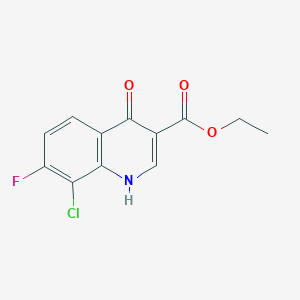

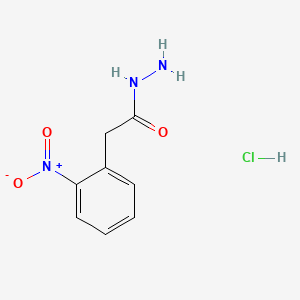
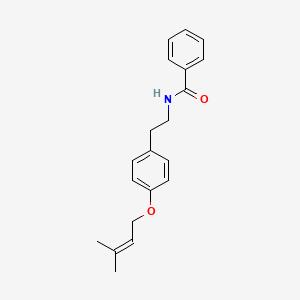
![tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B13452504.png)
![4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride](/img/structure/B13452506.png)
